The compound C[L-Phe-D-pro-L-mTyr-D-trp] is a macrocyclic tetrapeptide, which consists of four amino acids arranged in a cyclic structure. This compound has garnered attention in biochemical research due to its unique structural properties and potential biological activities, particularly in the context of opioid receptor interactions. The compound's design integrates both L- and D-amino acids, which contributes to its stability and bioactivity, making it a valuable subject for scientific exploration.
C[L-Phe-D-pro-L-mTyr-D-trp] is classified as a cyclic peptide, specifically a tetrapeptide, due to its composition of four amino acid residues. The inclusion of both L- and D-amino acids allows for enhanced resistance to enzymatic degradation, which is crucial for therapeutic applications. This compound is primarily synthesized through solid-phase peptide synthesis techniques, followed by cyclization processes that enhance its structural integrity and biological functionality.
The synthesis of C[L-Phe-D-pro-L-mTyr-D-trp] typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin support. The process can be outlined as follows:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed post-synthesis to isolate the desired product from by-products and unreacted materials .
The molecular structure of C[L-Phe-D-pro-L-mTyr-D-trp] features a cyclic arrangement that includes:
This configuration results in a unique three-dimensional shape that is crucial for its interaction with biological targets such as opioid receptors.
The molecular formula for C[L-Phe-D-pro-L-mTyr-D-trp] can be expressed as , with a molecular weight of approximately 438.52 g/mol. The cyclic nature of the structure contributes to its stability and resistance against proteolytic enzymes.
C[L-Phe-D-pro-L-mTyr-D-trp] can participate in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for C[L-Phe-D-pro-L-mTyr-D-trp] primarily involves its interaction with opioid receptors, specifically exhibiting antagonistic properties at the kappa opioid receptor (KOR). This interaction can inhibit receptor activity, thereby influencing pain pathways and potentially preventing relapse in addiction scenarios.
Data from studies indicate that this compound may modulate stress-induced behaviors by blocking KOR signaling pathways, which are implicated in stress responses and addiction behaviors .
C[L-Phe-D-pro-L-mTyr-D-trp] is typically a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but has limited solubility in water.
The compound exhibits stability under physiological conditions due to its cyclic structure. It has been characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its purity and structural integrity .
C[L-Phe-D-pro-L-mTyr-D-trp] has several significant applications across various scientific fields:
This compound's unique properties make it an essential tool for ongoing research in pharmacology and medicinal chemistry.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5